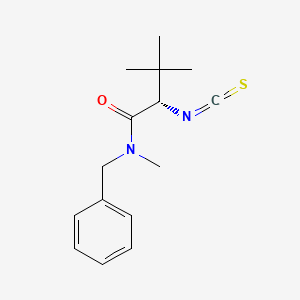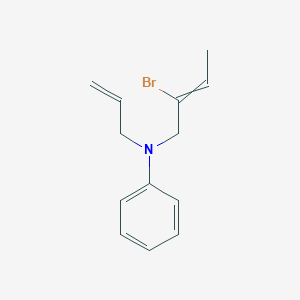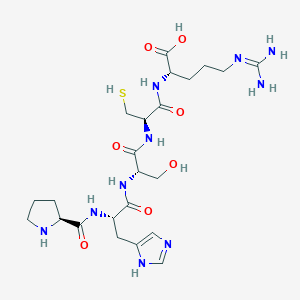
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine is a peptide compound composed of five amino acids: proline, histidine, serine, cysteine, and ornithine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with considerations for cost and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues can lead to the formation of disulfide-linked peptides.
Applications De Recherche Scientifique
Chemistry: Studied for its unique chemical properties and reactivity.
Biology: Investigated for its role in biological processes and interactions with proteins.
Medicine: Explored for therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of peptide-based materials and technologies.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
Comparaison Avec Des Composés Similaires
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine can be compared to other peptides with similar structures and functions. Some similar compounds include:
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-ornithine: Lacks the diaminomethylidene group.
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine: Contains lysine instead of ornithine.
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-arginine: Contains arginine instead of ornithine.
These comparisons highlight the unique features of this compound, such as its specific amino acid sequence and functional groups.
Propriétés
Numéro CAS |
915775-04-1 |
|---|---|
Formule moléculaire |
C23H38N10O7S |
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H38N10O7S/c24-23(25)28-6-2-4-14(22(39)40)30-21(38)17(10-41)33-20(37)16(9-34)32-19(36)15(7-12-8-26-11-29-12)31-18(35)13-3-1-5-27-13/h8,11,13-17,27,34,41H,1-7,9-10H2,(H,26,29)(H,30,38)(H,31,35)(H,32,36)(H,33,37)(H,39,40)(H4,24,25,28)/t13-,14-,15-,16-,17-/m0/s1 |
Clé InChI |
KIGDDDNLHVSXOO-WOYTXXSLSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


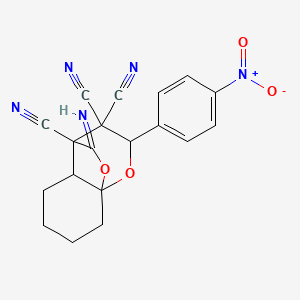
![(5R)-5-[(2-Methoxyanilino)(phenyl)methyl]furan-2(5H)-one](/img/structure/B12616986.png)
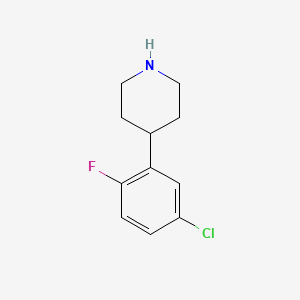
![2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol](/img/structure/B12616990.png)
![[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B12616991.png)

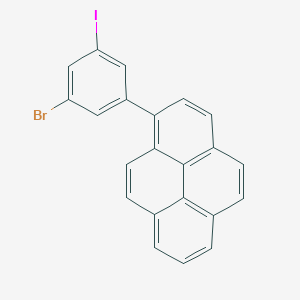
![N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12617019.png)
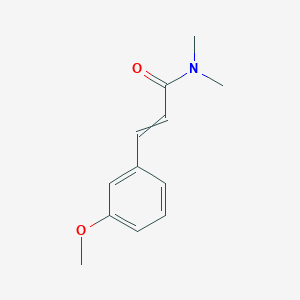
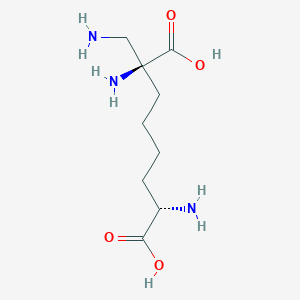
![12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol](/img/structure/B12617039.png)
